molecular formula C7H12ClNO3S B1362210 2-Chloro-N-(1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-N-methyl-acetamide CAS No. 7365-23-3

2-Chloro-N-(1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-N-methyl-acetamide

Cat. No.: B1362210
CAS No.: 7365-23-3
M. Wt: 225.69 g/mol
InChI Key: HGIYHXMVKRVQSW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-N-methyl-acetamide typically involves the chlorination of N-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-N-methyl-acetamide. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position .

Industrial Production Methods

it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-N-methyl-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives depending on the nucleophile employed .

Scientific Research Applications

2-Chloro-N-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-N-methyl-acetamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-N-methyl-acetamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-N-methyl-acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its methyl group differentiates it from similar compounds, potentially leading to different reactivity and interactions .

Properties

IUPAC Name

2-chloro-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO3S/c1-9(7(10)4-8)6-2-3-13(11,12)5-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIYHXMVKRVQSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378189
Record name 2-Chloro-N-(1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-N-methyl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7365-23-3
Record name 2-Chloro-N-(1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-N-methyl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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